![molecular formula C13H11BN2O4S B2801347 [1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid CAS No. 1373273-50-7](/img/structure/B2801347.png)
[1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid
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Description
“[1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid” is a type of organoboron compound . It is a solid substance at room temperature . The compound is used in research and has a molecular weight of 302.31 .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H10N2O4S/c17-14(18)12-9-10-5-4-8-15-13(10)16(12)21(19,20)11-6-2-1-3-7-11/h1-9H,(H,17,18)
. This code provides a way to represent the compound’s molecular structure in a textual format . Chemical Reactions Analysis
As mentioned earlier, boronic acids like this compound are often used in Suzuki–Miyaura coupling reactions . These reactions are used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 302.31 . The compound’s InChI code is1S/C14H10N2O4S/c17-14(18)12-9-10-5-4-8-15-13(10)16(12)21(19,20)11-6-2-1-3-7-11/h1-9H,(H,17,18)
.
Safety and Hazards
The compound has been classified with the signal word "Warning" . It has hazard statements H302, H315, H319, H332, and H335 . These statements indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BN2O4S/c17-14(18)12-9-16(13-11(12)7-4-8-15-13)21(19,20)10-5-2-1-3-6-10/h1-9,17-18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQDUKOGVKKIQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C2=C1C=CC=N2)S(=O)(=O)C3=CC=CC=C3)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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